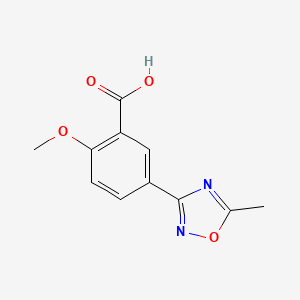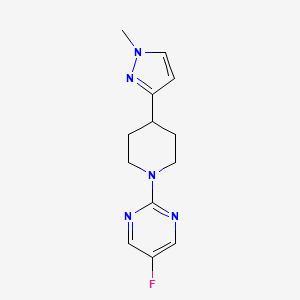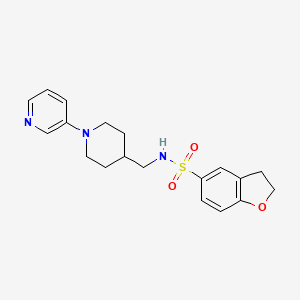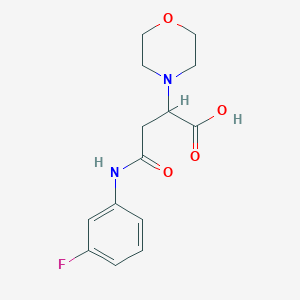
4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid” is a complex organic molecule. It has a molecular weight of 211.19 and its IUPAC name is 4-(3-fluoroanilino)-4-oxobutanoic acid .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 211.19 . More specific physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Chemical and Structural Characterization
Single Crystal Inspection and DFT Study : A novel derivative of 4-fluoroaniline, closely related to 4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid, was synthesized and its structure confirmed by SC-XRD technique, indicating the presence of two crystallographically different molecules in the asymmetric unit. The study utilized Hirshfeld surface inspection to explore non-covalent interactions responsible for crystal packing and DFT calculations to demonstrate the high stability of the crystal compound (Ashfaq et al., 2021).
Biological Activity and Potential Applications
Antimycobacterial Activity : Synthesized fluorinated benzothiazolo imidazole compounds, derived from 4-fluoro-3-chloroanilline and related to the structural framework of 4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid, demonstrated promising antimycobacterial activity. The compounds were obtained through a series of reactions including treatment with potassium thiocyanate, bromine, and further chemical modifications to introduce various substituents, showcasing their potential as antimicrobial agents (Sathe et al., 2011).
Synthesis and Chemical Properties
Synthesis of Related Compounds : The synthesis and characterization of compounds structurally akin to 4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid, involving steps like single crystal X-ray diffraction and spectral studies (NMR, IR, Mass), have provided insights into their chemical properties and potential applications in various fields including biological activity assessment. Such studies are crucial for understanding the fundamental aspects of these compounds and their interactions at the molecular level (Mamatha S.V et al., 2019).
Conformational and Molecular Studies
Molecular Structure Analysis : Detailed analysis of the molecular structure, hyperpolarizability, and electronic properties of compounds related to 4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid through techniques such as FT-IR, NMR, and X-ray diffraction studies. These investigations help in understanding the conformational behavior, stability, and electronic interaction within these molecules, providing a basis for further application in material science and drug development (Raju et al., 2015).
Safety And Hazards
The safety data sheet for a similar compound, 4-Amino-3-fluorophenylboronic acid hydrochloride, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
Propiedades
IUPAC Name |
4-(3-fluoroanilino)-2-morpholin-4-yl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O4/c15-10-2-1-3-11(8-10)16-13(18)9-12(14(19)20)17-4-6-21-7-5-17/h1-3,8,12H,4-7,9H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSNCYPGKSNYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CC(=O)NC2=CC(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

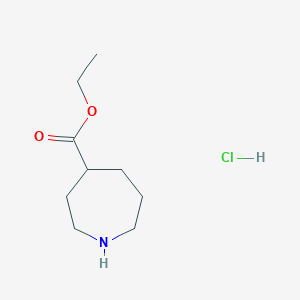
![[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(6-fluoropyridin-3-yl)methanone](/img/structure/B2776425.png)
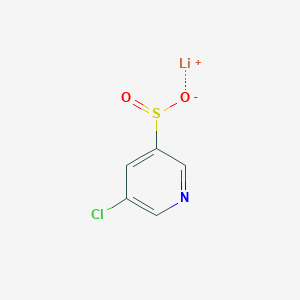
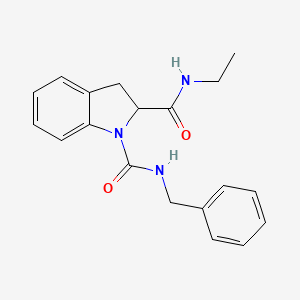
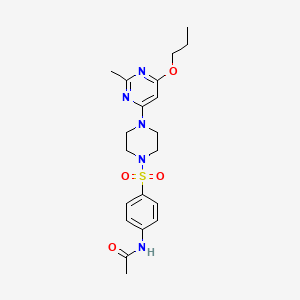
![N-(4-ethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2776431.png)
![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)
![1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2776435.png)
![N-(4-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2776438.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(diethylsulfamoyl)benzoate](/img/structure/B2776439.png)
![2-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2776440.png)
